molecular formula C15H13N5O2 B4319379 4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)benzene-1,2-diol

4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)benzene-1,2-diol

Cat. No.: B4319379
M. Wt: 295.30 g/mol
InChI Key: POKKWSJDJRAGOW-UHFFFAOYSA-N
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Description

The compound 4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)benzene-1,2-diol belongs to the triazino-benzimidazole family, characterized by a fused heterocyclic core (triazine + benzimidazole) substituted with a benzene-1,2-diol moiety. These compounds are synthesized via condensation of 2-guanidinobenzimidazole with aldehydes or ketones under acidic conditions . The 1,4-dihydro tautomer is a key feature, influencing both stability and biological activity .

Properties

IUPAC Name

4-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c16-14-18-13(8-5-6-11(21)12(22)7-8)20-10-4-2-1-3-9(10)17-15(20)19-14/h1-7,13,21-22H,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKKWSJDJRAGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)benzene-1,2-diol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the triazine ring through cyclization reactions. The final steps involve the functionalization of the benzene ring to introduce the amino and diol groups. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as high temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group can yield quinones, while reduction of nitro groups results in amines.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research indicates that derivatives of triazino-benzimidazole compounds exhibit notable antibacterial properties. For instance, compounds structurally similar to 4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)benzene-1,2-diol have demonstrated effectiveness against various bacterial strains. The presence of the amino group and other functional moieties enhances these interactions by influencing the compound's affinity for bacterial cell targets .

Antiviral Properties
Studies have also suggested that triazino-benzimidazole derivatives can exhibit antiviral activities. The mechanism of action often involves the inhibition of viral replication or interference with viral entry into host cells . This potential positions the compound as a candidate for further exploration in antiviral drug development.

Pharmacological Research

Mechanism of Action Studies
Understanding the pharmacodynamics and pharmacokinetics of 4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)benzene-1,2-diol is crucial for optimizing its therapeutic efficacy. Research has focused on elucidating how this compound interacts with biological targets at the molecular level. Such studies are essential for identifying optimal dosing regimens and potential side effects .

Structure-Activity Relationship (SAR) Studies

The study of structure-activity relationships (SAR) is vital in medicinal chemistry for understanding how modifications to the chemical structure affect biological activity. Compounds related to 4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)benzene-1,2-diol are being evaluated to determine which structural features contribute most significantly to their biological activities .

Table: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)benzene-1,2-diolTriazine and benzimidazole ringsAntibacterial and antiviral
2-Amino-4-bromophenolBromophenol moietyAntibacterial
4-Bromo-N′-(3-chloro-2-hydroxyphenyl)hydrazoneHydrazone linkageAntimicrobial

Case Studies and Research Findings

Case Study: Antibacterial Efficacy
In a recent study examining the antibacterial efficacy of triazino-benzimidazole derivatives, researchers found that modifications to the amino group significantly enhanced antibacterial activity against resistant strains of bacteria . This finding underscores the importance of chemical modifications in developing effective antimicrobial agents.

Case Study: Antiviral Mechanisms
Another study focused on the antiviral mechanisms of similar compounds revealed that they could inhibit viral replication by interfering with key viral enzymes . This highlights the potential application of these compounds in treating viral infections.

Mechanism of Action

The mechanism of action of 4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)benzene-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : The benzene-1,2-diol substituent in the target compound likely requires a protected aldehyde (e.g., diol-protected benzaldehyde) to avoid side reactions, unlike nitro or ethoxy groups, which are more straightforward to introduce .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound logP logD (pH 7.4) Polar Surface Area (Ų) H-Bond Donors H-Bond Acceptors
Target Compound* ~2.5 (estimated) ~1.0 ~85 (diol contributes ~40 Ų) 4 (2 amino + 2 diol) 7
4-(2-Ethoxyphenyl)-... () 3.26 1.48 63.5 3 3
2-Nitro analog () 1.98 (calculated) 0.7 99.2 3 9
4-Styryl derivative () 3.8 (estimated) 2.1 68.3 2 5

Analysis :

  • Hydrogen Bonding: The benzene-1,2-diol moiety increases polar surface area (PSA) and H-bond donors, which may enhance target binding but reduce bioavailability .

Biological Activity

The compound 4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)benzene-1,2-diol , also known as a triazino-benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting its therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N5O2C_{16}H_{15}N_5O_2 with a molecular weight of approximately 309.32 g/mol. The structure features a unique combination of triazine and benzimidazole rings, which are known for their diverse biological activities. The presence of amino and hydroxyl groups enhances its reactivity and interaction with biological targets.

Structural Features

FeatureDescription
Molecular FormulaC16H15N5O2C_{16}H_{15}N_5O_2
Molecular Weight309.32 g/mol
Functional GroupsAmino, Hydroxyl (from benzene-1,2-diol), Triazine, Benzimidazole

Antimicrobial Activity

Studies have shown that triazino-benzimidazole derivatives exhibit significant antimicrobial properties. The compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in bacteria and cancer cells, positions it as a potential antimicrobial agent. For instance, similar compounds have demonstrated effective inhibition against various bacterial strains, suggesting that this derivative could share similar mechanisms of action .

Antitumor Activity

The dual functionality of the triazino-benzimidazole framework allows for interactions with multiple biological targets implicated in tumor growth. Research indicates that derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation . In vitro studies have reported that certain structural modifications enhance cytotoxicity against specific cancer cell lines.

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of benzimidazole derivatives suggest that the compound may inhibit pro-inflammatory cytokines. Compounds with similar structures have shown effectiveness in blocking pathways related to inflammation, making them candidates for treating inflammatory diseases .

Antioxidant Activity

The antioxidant potential of this compound is attributed to its phenolic structure, which can scavenge free radicals. Studies indicate that compounds with similar frameworks exhibit significant antioxidant activities, thus proposing a protective role against oxidative stress-related diseases .

Synthesis and Evaluation

A study synthesized several derivatives of triazino-benzimidazoles to evaluate their biological activities. The synthesized compounds were tested for their antimicrobial and anticancer properties using standard assays. Results indicated that modifications at specific positions on the benzimidazole ring enhanced potency against both bacterial strains and cancer cell lines .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the amino group plays a critical role in enhancing binding interactions with target enzymes such as DHFR and cyclooxygenase (COX), which are vital for their respective pathways in microbial resistance and inflammation .

Q & A

Q. Table 1: Activity Comparison of Structural Analogues

CompoundSubstituentsIC50_{50} (μM)Key Interaction
Target Compound-OH, -NO2_212.5 ± 1.2DHFR active site
Methyl Ester Derivative-COOCH3_318.3 ± 2.1Reduced H-bonding
Nitro-Free Analogue-H>50Loss of electron-withdrawing effect

Advanced: What computational strategies are employed to optimize its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME predict LogP (~1.8), suggesting moderate lip solubility. Adjust via substituents (e.g., -OCH3_3 for improved permeability) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to design nitro-free derivatives retaining efficacy .
  • MD Simulations : GROMACS/AMBER trajectories assess stability of ligand-protein complexes (e.g., DHFR) over 100 ns to prioritize candidates .

Advanced: How can crystallographic data resolve ambiguities in protonation states or tautomerism?

Methodological Answer:

  • SHELX Refinement : Assign protonation states using Fourier difference maps and hydrogen-bonding networks. For example, the amino group in the triazine ring is protonated in acidic conditions .
  • Disorder Modeling : For disordered moieties (e.g., phenyl rings), refine occupancy ratios (e.g., 55.8:44.2 split) and apply geometric restraints .
  • Validation Tools : CheckCIF/PLATON ensures structural plausibility and flags unresolved electron density .

Advanced: What strategies mitigate synthesis challenges (e.g., low yields, byproducts)?

Methodological Answer:

  • Catalyst Optimization : Replace glacial acetic acid with p-toluenesulfonic acid for faster cyclization .
  • Byproduct Control : Monitor reaction progress via TLC (silica gel, CH2_2Cl2_2:MeOH 9:1) and isolate intermediates (e.g., Schiff bases) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 18 hours to 2 hours, improving yield to ~80% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)benzene-1,2-diol
Reactant of Route 2
4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)benzene-1,2-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.